Product packaging for 5-Chloro-3-methoxybenzene-1,2-diamine(Cat. No.:)

5-Chloro-3-methoxybenzene-1,2-diamine

Cat. No.: B12841759
M. Wt: 172.61 g/mol
InChI Key: LMUFPRWQINDUQI-UHFFFAOYSA-N
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Description

Significance of ortho-Diamines as Synthetic Intermediates

Ortho-diamines, particularly ortho-phenylenediamines, are fundamental building blocks in synthetic organic chemistry. researchgate.net Their bifunctional nature, with two adjacent amino groups, allows them to undergo cyclocondensation reactions with a variety of electrophilic reagents to form heterocyclic compounds.

One of the most prominent applications of ortho-diamines is in the synthesis of benzimidazoles. researchgate.net This reaction typically involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. nih.govthieme-connect.de The resulting benzimidazole (B57391) core is a "privileged" structure in medicinal chemistry, found in numerous pharmaceutical agents, including antiulcer drugs and anthelmintics. researchgate.net

Beyond benzimidazoles, ortho-diamines are precursors to other important heterocyclic systems such as quinoxalines, phenazines, and benzodiazepines. researchgate.net They are also utilized as monomers in the production of high-performance polymers like polyamides, polyimides, and polyureas. wikipedia.orggoogle.com Furthermore, the vicinal (1,2) arrangement of the amino groups makes them effective ligands in coordination chemistry, capable of forming stable complexes with various metal ions. wikipedia.org

Overview of Aromatic Diamine Reactivity in Organic Synthesis

The reactivity of aromatic diamines is dictated by the presence of the amino groups on the aromatic ring. numberanalytics.com The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. numberanalytics.com It donates electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. This activation is directed primarily to the ortho and para positions relative to the amino group. numberanalytics.com

The two primary amino groups in ortho-diamines serve as key nucleophilic centers. They readily react with a range of electrophiles in acylation, alkylation, and condensation reactions. ncert.nic.in This dual reactivity is the basis for their utility in forming heterocyclic rings. For instance, in benzimidazole synthesis, one amino group initially reacts with a carbonyl compound to form a Schiff base (imine), followed by an intramolecular cyclization involving the second amino group. nih.gov

The reactivity of the aromatic ring and the amino groups can be modulated by the presence of other substituents on the ring. Electron-withdrawing groups will decrease the nucleophilicity of the amino groups and the ring, while electron-donating groups will enhance it. orgosolver.com

Contextual Importance of 5-Chloro-3-methoxybenzene-1,2-diamine within Chemical Synthesis

This compound is a specifically substituted ortho-phenylenediamine whose value in synthesis lies in its potential to introduce a unique combination of functional groups into a target molecule. As a derivative of benzene-1,2-diamine, its primary role is as a precursor for the synthesis of substituted benzimidazoles and other related heterocyclic structures. researchgate.net

The strategic placement of the chloro and methoxy (B1213986) groups on the benzene backbone is significant. The chlorine atom acts as an electron-withdrawing group through induction and a weak deactivator, while the methoxy group is a strong activating, electron-donating group through resonance. This electronic push-pull relationship influences the reactivity of the diamine during cyclization reactions and, more importantly, imparts specific electronic and steric properties to the final product. These properties can be crucial for modulating the biological activity or material characteristics of the synthesized molecule.

For example, in the synthesis of potential pharmaceutical agents, the chloro and methoxy substituents on the benzimidazole ring can fine-tune the molecule's binding affinity to a biological target, its solubility, and its metabolic stability. nih.gov Similarly, in materials science, these substituents can influence the properties of polymers or dyes, affecting characteristics like thermal stability, solubility in organic solvents, and absorption spectra. acs.org Therefore, this compound is not just a generic building block but a specialized intermediate for creating highly functionalized molecules with tailored properties.

Chemical and Physical Properties

Below is a summary of the key identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₉ClN₂O
CAS Number 1255789-24-2 bldpharm.com
Molecular Weight 172.61 g/mol
Canonical SMILES COC1=CC(=C(C(=C1)N)N)Cl
InChI Key ZJBCWWHZJBCXTM-UHFFFAOYSA-N

Common Reactions of Ortho-Phenylenediamines

The table below outlines the principal types of reactions that ortho-phenylenediamines, including this compound, undergo to form various heterocyclic products.

Reagent TypeProduct ClassGeneral Description
Aldehydes or Carboxylic AcidsBenzimidazolesCondensation reaction leading to the formation of the five-membered imidazole (B134444) ring fused to the benzene ring. thieme-connect.de
α-DiketonesQuinoxalinesCyclocondensation reaction forms a six-membered pyrazine (B50134) ring fused to the benzene ring.
Phosgene or equivalentsBenzimidazolonesReaction results in a cyclic urea (B33335) derivative.
Carbon DisulfideBenzimidazole-2-thionesCondensation yields a benzimidazole with a thione group at the 2-position. nih.gov
Nitrous AcidBenzotriazolesDiazotization of one amino group followed by intramolecular cyclization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O B12841759 5-Chloro-3-methoxybenzene-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUFPRWQINDUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 3 Methoxybenzene 1,2 Diamine

Established Synthetic Pathways to 5-Chloro-3-methoxybenzene-1,2-diamine

Traditional synthetic routes to this compound are typically multi-step processes that begin with simpler, commercially available benzene (B151609) derivatives. These methods manipulate the aromatic ring through a sequence of reactions to install the required chloro, methoxy (B1213986), and amino functional groups in the correct orientation.

Nitration and Subsequent Reduction Routes

A common and well-established strategy for the synthesis of aromatic diamines involves the dinitration of a suitable precursor followed by the reduction of the nitro groups. For the target compound, a logical starting material would be 1-chloro-3-methoxybenzene.

The synthesis proceeds in two main stages:

Electrophilic Aromatic Dinitration: The 1-chloro-3-methoxybenzene substrate is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. Their combined influence directs the two incoming nitro groups to the positions flanking the methoxy group, yielding 1-chloro-5-methoxy-2,4-dinitrobenzene.

Reduction of Dinitro Compound: The resulting dinitro derivative is then subjected to reduction. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with H₂ gas over a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). This step converts both nitro groups into primary amines, yielding the final product, this compound.

Table 1: Reaction Scheme for Nitration-Reduction Pathway

StepReactionKey ReagentsTypical Conditions
1 DinitrationConc. HNO₃, Conc. H₂SO₄0°C to room temperature
2 ReductionH₂, Pd/C or Sn/HClVaries (e.g., pressure for hydrogenation)

Electrophilic Aromatic Substitution Approaches

The synthesis of this compound is fundamentally reliant on electrophilic aromatic substitution (EAS) reactions to functionalize the benzene ring. masterorganicchemistry.com Nitration is the primary EAS reaction used to introduce the nitrogen-containing groups that will ultimately become the diamine.

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the ring:

Methoxy Group (-OCH₃): As a strong activating group, it donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Precursor Transformations (e.g., from halogenated methoxybenzene precursors)

An alternative strategy involves starting with precursors that are already more highly functionalized. For instance, a synthetic route could begin with a di-halogenated methoxybenzene. A potential pathway is the nucleophilic aromatic substitution (SNAr) on a precursor like 1,2-dichloro-5-methoxybenzene or 1-bromo-2-chloro-5-methoxybenzene.

One of the halogen atoms can be displaced by an amine or an amine equivalent (like an azide, which is later reduced). This approach is particularly effective if the halogen to be displaced is activated by an electron-withdrawing group in the ortho or para position. Subsequently, the second amino group would be introduced via a nitration and reduction sequence at the remaining available position. The synthesis of various methoxyarenes from corresponding fluoroarene derivatives via nucleophilic substitution with sodium methoxide (B1231860) has been shown to be an effective method for creating key precursors. nih.gov This highlights the viability of transforming halogenated precursors into valuable methoxylated intermediates for further reactions. nih.gov

Emerging Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also safer and more environmentally sustainable. These principles are being applied to the synthesis of aromatic diamines.

Flow Chemistry Applications in Diamine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of diamines like this compound. vapourtec.comresearchgate.net This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for potentially hazardous reactions like nitration. vapourtec.comgoogle.com

Key advantages of applying flow chemistry to this synthesis include:

Enhanced Safety: Nitration reactions are highly exothermic. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for rapid and efficient heat dissipation, minimizing the risk of thermal runaway. youtube.com

Improved Yield and Selectivity: Precise control over residence time and temperature can lead to fewer side products and higher yields of the desired isomer. youtube.com

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, avoiding the challenges associated with scaling up large-volume batch reactors. youtube.com

The reduction of the dinitro intermediate can also be performed efficiently in a flow system, for example, by passing the substrate solution through a packed-bed reactor containing a solid-supported hydrogenation catalyst. youtube.com

Table 2: Comparison of Batch vs. Flow Chemistry for Diamine Synthesis

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk for exothermic reactions (e.g., nitration)Excellent heat transfer, smaller volumes of hazardous intermediates
Control Difficult to control temperature and mixing gradientsPrecise control over temperature, pressure, and residence time
Scalability Complex and often requires re-optimizationStraightforward by extending run time or parallelization
Efficiency Can lead to lower selectivity and more byproductsOften results in higher yields and purity

Environmentally Benign Catalysis in Related Diamine Syntheses

The principles of green chemistry aim to reduce waste and the use of hazardous substances. iupac.org In the context of synthesizing this compound, this can be applied to both the nitration and reduction steps.

Green Nitration: Traditional nitration uses a mixture of nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. A greener alternative is the use of solid acid catalysts, such as zeolites, clays, or sulfated metal oxides. nih.gov These catalysts are often reusable, non-corrosive, and can lead to higher selectivity, simplifying product purification.

Green Reduction: While catalytic hydrogenation is relatively clean, alternatives to heavy metal catalysts are being explored. Catalytic transfer hydrogenation, which uses a safe source of hydrogen (e.g., formic acid or isopropanol) instead of H₂ gas, is one such method. Furthermore, biocatalysis, using enzymes to perform chemical transformations, represents a growing field. iupac.org While a specific enzyme for this reduction may not be commercially available, the use of biocatalysts for producing chiral amines demonstrates the potential for developing enzymatic processes for amine synthesis under mild, environmentally friendly conditions. researchgate.netnih.gov The development of catalysts from renewable sources, such as fruit waste, for amine synthesis further underscores the drive toward sustainable chemical production. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

While specific optimization data for the synthesis of this compound is not available, extensive research on the reduction of related nitroaromatic compounds provides a solid foundation for optimizing the proposed synthetic route. The key to maximizing the yield and purity of the final product lies in the careful control of the reduction of the intermediate, 1-chloro-3-methoxy-2,4-dinitrobenzene.

Several reducing agents are known to effectively convert nitro groups to amines, each with its own set of optimal conditions. masterorganicchemistry.com Common methods include the use of metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid) or catalytic hydrogenation. masterorganicchemistry.comyoutube.com

Table 1: Potential Reaction Conditions for the Reduction of 1-chloro-3-methoxy-2,4-dinitrobenzene

Reducing AgentCatalystSolventTemperature (°C)Potential Advantages
Tin (Sn)Hydrochloric Acid (HCl)Ethanol (B145695)/WaterRefluxHigh reactivity
Iron (Fe)Hydrochloric Acid (HCl)Water/Ethanol80-100Cost-effective
Zinc (Zn)Hydrochloric Acid (HCl)EthanolRefluxEffective for various substrates
Hydrogen (H₂)Palladium on Carbon (Pd/C)Ethanol/MethanolRoom TemperatureMild conditions, high selectivity
Sodium Borohydride (NaBH₄)Copper(II) Ferrite (B1171679) (CuFe₂O₄)Water/EthanolRoom TemperatureMild, effective for nitroanilines nih.gov

The choice of reducing agent and conditions can significantly impact the reaction's success. For instance, the use of iron in the presence of an acid like hydrochloric acid is a classic and cost-effective method for nitro group reduction. youtube.com However, the reaction temperature and the rate of addition of the acid need to be carefully controlled to prevent side reactions.

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst offers a milder alternative. masterorganicchemistry.com This method often proceeds at room temperature and atmospheric pressure of hydrogen, which can lead to higher selectivity and cleaner reaction profiles. The choice of solvent, such as ethanol or methanol, can also influence the reaction rate and yield.

Recent advancements have explored the use of nanocatalysts for the reduction of nitroanilines. For example, copper ferrite (CuFe₂O₄) nanoparticles have been shown to be effective catalysts for the reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862) to their corresponding diamines in the presence of sodium borohydride. nih.gov This approach could potentially be adapted for the reduction of 1-chloro-3-methoxy-2,4-dinitrobenzene, offering a potentially more efficient and environmentally friendly method.

Optimization of the reaction would involve systematically varying parameters such as the molar ratio of the reducing agent, catalyst loading, reaction temperature, and reaction time to identify the conditions that provide the highest yield and purity of this compound.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from its dinitro precursor, 1-chloro-3-methoxy-2,4-dinitrobenzene, proceeds through a well-established reduction mechanism of nitroaromatic compounds. While specific mechanistic studies for this particular molecule are not documented, the general mechanism of nitro group reduction is understood to occur in a stepwise manner.

The reduction of a nitro group (NO₂) to an amino group (NH₂) involves a six-electron transfer process. The reaction is believed to proceed through several intermediates. A widely accepted pathway involves the initial reduction of the nitro group to a nitroso group (NO), followed by further reduction to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). orientjchem.orgjove.com

The Haber-Lukashevich mechanism is a classical model that describes the electrochemical reduction of nitrobenzene (B124822) and is often cited in the context of chemical reductions as well. researchgate.net This mechanism outlines the sequential formation of nitrosobenzene, phenylhydroxylamine, and finally aniline (B41778).

In the context of the catalytic hydrogenation of substituted nitrobenzenes, the reaction mechanism is influenced by the nature of the catalyst and the substituents on the aromatic ring. For instance, the hydrogenation of halogen-substituted nitrobenzenes can sometimes be accompanied by dehalogenation as a side reaction. orientjchem.org The choice of catalyst is therefore crucial; for example, iridium catalysts have been shown to minimize dehalogenation during the hydrogenation of 2-nitrochlorobenzene. orientjchem.org

The presence of both a chloro and a methoxy group on the benzene ring in 1-chloro-3-methoxy-2,4-dinitrobenzene would influence the electron density of the aromatic ring and potentially the rate and regioselectivity of the reduction of the two nitro groups. However, with a strong reducing system, it is expected that both nitro groups would be reduced to amino groups.

The mechanism of reduction using metals in acid, such as tin and hydrochloric acid, involves the metal acting as the electron donor. The acidic medium provides the protons necessary for the formation of water from the oxygen atoms of the nitro group. The reaction is typically vigorous and requires careful control of the reaction conditions. youtube.com

Reactivity and Organic Transformations of 5 Chloro 3 Methoxybenzene 1,2 Diamine

Reactions Involving Amine Functionalities

The vicinal primary amine groups are the most reactive sites in the molecule. Their nucleophilicity allows them to readily participate in a variety of classical amine reactions, including condensation, acylation, and alkylation. They also mediate the redox chemistry of the compound.

Condensation Reactions with Aldehydes and Ketones

The ortho-diamine arrangement is a key structural feature that facilitates cyclocondensation reactions with 1,2-dicarbonyl compounds (such as α-diketones and α-keto esters) and aldehydes. These reactions are fundamental routes to important heterocyclic systems, primarily quinoxalines and benzimidazoles.

The reaction with 1,2-diketones is a classic and efficient method for quinoxaline (B1680401) synthesis. The two amine groups of 5-Chloro-3-methoxybenzene-1,2-diamine sequentially attack the two carbonyl carbons of the diketone, followed by dehydration to form the stable, fused aromatic quinoxaline ring. A variety of catalysts, including ammonium (B1175870) heptamolybdate, can facilitate this transformation under mild, room-temperature conditions. chemistrysteps.com

Similarly, condensation with aldehydes leads to the formation of benzimidazole (B57391) derivatives. This reaction typically proceeds via the initial formation of a Schiff base with one amine group, followed by an intramolecular cyclization and subsequent oxidation or elimination to achieve the aromatic benzimidazole core. wikipedia.org The reaction can be promoted by various catalysts and conditions, including microwave irradiation, which can offer rapid and high-yielding synthesis. researchgate.nettandfonline.com

Table 1: Representative Condensation Reactions

Reactant Product Type General Conditions
1,2-Diketones (e.g., Benzil) Substituted Quinoxalines Room temperature, various catalysts (e.g., (NH₄)₆Mo₇O₂₄·4H₂O) in EtOH/H₂O chemistrysteps.com
Aldehydes (e.g., Benzaldehyde) Substituted Benzimidazoles Catalytic (e.g., Sc(OTf)₃), solvent-free, or under oxidative conditions researchgate.nettandfonline.com
Ketones Substituted Benzimidazolines Higher temperatures, may involve C-C bond cleavage depending on ketone structure lookchem.com

Acylation and Alkylation at Nitrogen Centers

The primary amine groups of this compound are nucleophilic and can be readily acylated or alkylated.

Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. This reaction can occur at one or both nitrogen atoms, depending on the stoichiometry and reaction conditions. The formation of polyamides through reaction with dicarboxylic acid derivatives highlights this reactivity. acs.org This transformation introduces carbonyl functionality linked to the nitrogen atoms, which alters the electronic properties of the molecule by making the nitrogen lone pair less available.

Alkylation , the introduction of alkyl groups onto the nitrogen atoms, can be achieved using alkyl halides or through reductive amination. N-alkylation of o-phenylenediamines has been demonstrated using alcohols in the presence of a catalyst, proceeding through a "hydrogen borrowing" methodology. researchgate.net This process can lead to mono- or di-alkylated products at each nitrogen, with selectivity often being a challenge. The resulting secondary or tertiary amines exhibit different reactivity and steric profiles compared to the parent primary amines.

Redox Chemistry Mediated by Amine Groups

Aromatic amines, particularly ortho- and para-phenylenediamines, are susceptible to oxidation. The oxidation of o-phenylenediamines can be a complex process, potentially leading to a variety of products. rsc.org A common and well-studied oxidation pathway involves the formation of colored diimine species. For instance, the oxidation of o-phenylenediamine (B120857) itself can yield 2,3-diaminophenazine through an oxidative dimerization process. acs.org This type of reaction is often catalyzed by metallic or enzymatic species and can be sensitive to air. wikipedia.orgacs.org The presence of substituents on the ring, such as the chloro and methoxy (B1213986) groups in the title compound, would influence the redox potential and the structure of the resulting oxidized products. The electron-donating methoxy and amine groups would likely make the molecule more susceptible to oxidation compared to unsubstituted o-phenylenediamine.

Aromatic Ring Transformations

Reactions involving the aromatic ring itself are governed by the powerful directing effects of the existing substituents.

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. The feasibility and regioselectivity of this reaction on this compound are determined by the cumulative electronic effects of the substituents. The ring has two unsubstituted positions, C4 and C6.

Amine Groups (-NH₂): These are very strong activating groups and are ortho, para-directors due to their ability to donate electron density via resonance. fiveable.me

Methoxy Group (-OCH₃): This is also a strong activating group and an ortho, para-director. organicchemistrytutor.com

Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal but is an ortho, para-director because of resonance donation from its lone pairs. libretexts.org

The combined effect of these groups makes the aromatic ring highly activated towards electrophilic attack. To predict the site of substitution, we analyze the directing effects relative to the available C4 and C6 positions:

Position C4: This position is ortho to the methoxy group at C3 and para to the amine group at C1. It is meta to the amine at C2 and the chloro group at C5. The strong activating and directing effects from the -OCH₃ and -NH₂ groups strongly favor substitution at this site.

Position C6: This position is ortho to the amine group at C1 and the chloro group at C5. It is meta to the amine at C2 and the methoxy at C3.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds, but it has stringent electronic requirements. The mechanism involves the attack of a nucleophile on the aromatic ring, which requires the ring to be electron-deficient. orgosolver.com This is typically achieved by the presence of one or more strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgyoutube.com

The substrate, this compound, is electronically unsuitable for SNAr reactions. The benzene ring is rendered exceptionally electron-rich by the presence of three powerful electron-donating groups (two -NH₂ and one -OCH₃). These groups increase the electron density on the ring, making it nucleophilic rather than electrophilic, and thus repelling incoming nucleophiles. orgosolver.com While the molecule possesses a chlorine atom that could potentially act as a leaving group, the ring is not activated for its displacement via the addition-elimination SNAr mechanism. Therefore, SNAr is not a characteristic transformation for this compound.

Cyclization Reactions Leading to Heterocyclic Systems

The dual nucleophilic nature of the adjacent amino groups in this compound makes it an ideal precursor for condensation reactions with bifunctional electrophiles, leading to the formation of various fused heterocyclic systems. These reactions are fundamental in medicinal and materials chemistry for generating scaffolds with significant biological and photophysical properties.

Formation of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is one of the most common methods for synthesizing the quinoxaline core. For this compound, the reaction proceeds by the sequential condensation of the two amino groups with the two carbonyl groups of an α-dicarbonyl compound, followed by dehydration and aromatization to yield the substituted quinoxaline.

The general synthetic route involves refluxing the diamine and the dicarbonyl compound in a solvent like ethanol (B145695) or acetic acid. organic-chemistry.org Various catalysts, such as iodine, cerium ammonium nitrate, or copper sulfate, can accelerate the reaction, often allowing it to proceed under milder conditions, such as at room temperature. nih.govbldpharm.com

The reaction of this compound with different 1,2-dicarbonyl compounds would yield a range of substituted quinoxalines, as illustrated in the following table.

Table 1: Synthesis of Quinoxaline Derivatives

1,2-Dicarbonyl Compound Product Name
Glyoxal 6-Chloro-8-methoxyquinoxaline
Benzil 6-Chloro-8-methoxy-2,3-diphenylquinoxaline
Acetylacetone (in the presence of an oxidizing agent) 6-Chloro-8-methoxy-2,4-dimethylquinoxaline

Synthesis of Benzimidazole Scaffolds

Benzimidazoles are another critical class of heterocycles readily synthesized from o-phenylenediamines. The most common methods involve the condensation of the diamine with either an aldehyde or a carboxylic acid (or its derivatives). organic-chemistry.org When reacting with an aldehyde, the initial condensation forms a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. Various oxidizing agents, including hydrogen peroxide, oxone, or even air, can facilitate this final step. nih.gov

Alternatively, direct condensation with a carboxylic acid, often under harsh conditions using strong acids like polyphosphoric acid (PPA) or at high temperatures, forces the dehydration and cyclization to yield the 2-substituted benzimidazole. nih.gov

The reaction of this compound with various aldehydes would produce the corresponding 2-substituted 6-chloro-4-methoxy-1H-benzimidazoles.

Table 2: Synthesis of Benzimidazole Derivatives from Aldehydes

Aldehyde Product Name
Formaldehyde 6-Chloro-4-methoxy-1H-benzimidazole
Benzaldehyde 6-Chloro-4-methoxy-2-phenyl-1H-benzimidazole
4-Nitrobenzaldehyde 6-Chloro-4-methoxy-2-(4-nitrophenyl)-1H-benzimidazole

Construction of Benzodiazepine Ring Systems

1,5-Benzodiazepines are seven-membered heterocyclic compounds typically synthesized through the acid-catalyzed condensation of an o-phenylenediamine with two equivalents of a ketone or with an α,β-unsaturated carbonyl compound. hkmu.edu.hkwikipedia.org The reaction of this compound with ketones such as acetone (B3395972) or cyclohexanone (B45756) involves the initial formation of an imine with one amino group, followed by attack of the second amino group on the second ketone molecule and subsequent cyclization and dehydration. thieme-connect.comresearchgate.net

A variety of catalysts can be employed to promote this reaction, including protic acids (p-TSA, acetic acid), Lewis acids (Yb(OTf)₃, Sc(OTf)₃), and solid acid catalysts like zeolites or silica (B1680970) sulfuric acid, which offer advantages in terms of recyclability and milder reaction conditions. hkmu.edu.hkwikipedia.orgthieme-connect.com

Table 3: Synthesis of 1,5-Benzodiazepine Derivatives from Ketones

Ketone Product Name
Acetone 7-Chloro-9-methoxy-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Cyclohexanone 2-Chloro-4-methoxy-6',7',8',9'-tetrahydrospiro[cyclohexane-1,11'-dibenzo[b,e] hkmu.edu.hkwikipedia.orgdiazepine]
Acetophenone 7-Chloro-9-methoxy-2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Triazine Derivatives Synthesis

The reaction of o-phenylenediamines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid or hydrochloric acid, is a classical method for the synthesis of benzotriazoles, a fused triazine system. rsc.orggoogle.com The reaction proceeds via diazotization of one of the amino groups to form a diazonium salt. This intermediate is spatially positioned for a rapid intramolecular cyclization, where the remaining amino group attacks the diazonium nitrogen, leading to the stable, five-membered triazole ring fused to the benzene ring. guidechem.comwikipedia.org

Applying this to this compound would result in the formation of 6-Chloro-4-methoxy-1H-benzotriazole.

Table 4: Synthesis of a Benzotriazole Derivative

Reagent Conditions Product Name
Sodium Nitrite (NaNO₂) Acetic Acid, low temperature (e.g., 0-15 °C) 6-Chloro-4-methoxy-1H-benzotriazole

Formation of Other Nitrogen-Containing Heterocycles (e.g., Phenazines)

Beyond the common heterocycles, this compound can be a precursor to other fused systems. While direct synthesis of complex structures like pyrimidoindoles from this diamine is not straightforward, the formation of phenazines is a well-established transformation for o-phenylenediamines. Phenazines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dione, such as a catechol or a benzoquinone, under oxidative conditions. guidechem.combohrium.com For instance, reacting this compound with catechol at high temperatures (200-210 °C) or with a suitable catalyst can yield the corresponding substituted phenazine. guidechem.com Another route involves the oxidative self-condensation of the diamine, which can be promoted by certain metal catalysts like copper chloride. google.com

Table 5: Potential Synthesis of a Phenazine Derivative

Co-reactant Conditions Product Name
Catechol High temperature (e.g., 200-210 °C) 2-Chloro-4-methoxyphenazine
Self-condensation Oxidative catalyst (e.g., CuCl₂) 2,7-Dichloro-4,9-dimethoxyphenazine

Advanced Coupling and Cross-Coupling Reactions

The functional groups present in this compound—two nucleophilic amino groups and an electrophilic C-Cl bond—make it a candidate for various advanced coupling reactions, which are cornerstones of modern organic synthesis.

Buchwald-Hartwig Amination: The amino groups of the diamine can act as nucleophiles in palladium-catalyzed Buchwald-Hartwig amination reactions. hkmu.edu.hkwikipedia.org This would involve coupling with aryl halides or triflates to form N-aryl derivatives. Such reactions are crucial for synthesizing complex molecules, including ligands and materials with specific electronic properties. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. thieme-connect.comrsc.org

Ullmann Condensation: A classical alternative for C-N bond formation is the copper-catalyzed Ullmann condensation. wikipedia.org This reaction can couple the diamine with aryl halides, often under harsher conditions than the Buchwald-Hartwig reaction, but it remains a valuable method, especially for certain substrates. organic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The chloro-substituent on the aromatic ring can participate as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net Reacting this compound with an arylboronic acid could replace the chlorine atom with an aryl group, providing a route to highly functionalized diamines that can then be used in subsequent cyclization reactions.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Table 6: Potential Cross-Coupling Reactions

Reaction Type Coupling Partner Potential Product Type
Buchwald-Hartwig Amination Aryl Bromide (e.g., Bromobenzene) N-Aryl-5-chloro-3-methoxybenzene-1,2-diamine
Ullmann Condensation Aryl Iodide (e.g., Iodobenzene) N,N'-Diaryl-5-chloro-3-methoxybenzene-1,2-diamine
Suzuki-Miyaura Coupling Arylboronic Acid (e.g., Phenylboronic acid) 5-Aryl-3-methoxybenzene-1,2-diamine

5 Chloro 3 Methoxybenzene 1,2 Diamine As a Building Block in Complex Molecule Synthesis

Applications in the Synthesis of Organic Scaffolds

The unique substitution pattern of 5-Chloro-3-methoxybenzene-1,2-diamine, featuring vicinal amino groups, a chloro substituent, and a methoxy (B1213986) group, offers a versatile platform for the construction of diverse organic frameworks. The interplay of these functional groups dictates the reactivity and allows for the regioselective synthesis of more complex molecules.

Precursor to Structurally Diverse Heterocycles

Ortho-phenylenediamines are well-established precursors for the synthesis of a variety of nitrogen-containing heterocycles. The reaction of these diamines with 1,2-dicarbonyl compounds is a classic and efficient method for preparing quinoxalines, a class of compounds with significant biological activities. sid.irnih.gov For instance, the condensation of an aryl-1,2-diamine with a 1,2-diketone can be catalyzed by various reagents to afford the corresponding quinoxaline (B1680401) derivatives in good to excellent yields. sid.ir

Similarly, the reaction of o-phenylenediamines with carboxylic acids or their derivatives leads to the formation of benzimidazoles, another important heterocyclic motif found in many pharmaceuticals. nih.govresearchgate.netresearchgate.netnih.gov The specific substitution on the benzene (B151609) ring of the diamine, such as the chloro and methoxy groups in this compound, would be expected to influence the electronic properties and, consequently, the biological activity of the resulting heterocyclic systems.

While direct examples of the use of this compound in the synthesis of such heterocycles are not extensively documented in readily available literature, the general reactivity of o-phenylenediamines provides a strong basis for its potential in creating a library of novel, substituted benzimidazoles and quinoxalines. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group can modulate the reactivity of the diamine and the properties of the final products.

The table below illustrates the general synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones, a reaction pathway applicable to this compound.

o-Phenylenediamine (B120857) Reactant1,2-Diketone ReactantCatalyst/ConditionsProduct
Aryl-1,2-diamineBenzil(NH4)6Mo7O24.4H2O, EtOH/H2O, Room Temp2,3-Diphenylquinoxaline
1,2-DiaminobenzenePhenacyl bromidePyridine, THF, Room Temp2-Phenylquinoxaline

Chiral Building Block Potential

Chiral 1,2-diamines are highly valuable in asymmetric synthesis, serving as ligands for metal catalysts or as key components of chiral auxiliaries. The inherent structure of this compound does not possess a chiral center. However, the potential exists to resolve the compound or its derivatives into enantiomers, or to utilize it in the synthesis of larger chiral molecules. The development of synthetic methods to access chiral diamine derivatives is an active area of research.

Role in Polymer Chemistry and Functional Material Synthesis

The bifunctional nature of diamines makes them essential monomers for the synthesis of a variety of polymers, including polyamides and polyimides. These polymers often exhibit high thermal stability and excellent mechanical properties.

Synthesis of Polyfunctional Polymers

Aromatic diamines are key components in the synthesis of high-performance polyamides through polycondensation with diacid chlorides. scielo.brresearchgate.netresearchgate.net The structure of the diamine significantly influences the properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength. The incorporation of this compound into a polymer backbone would introduce both a chloro and a methoxy group at regular intervals, potentially imparting specific functionalities and modifying the polymer's characteristics. For example, new polyamides with unique properties can be synthesized from various diamine monomers. scielo.bracs.org

Application in Coatings and Adhesives

Polymers derived from aromatic diamines can find applications as coatings and adhesives due to their thermal and chemical resistance. The specific properties imparted by the chloro and methoxy groups of this compound could be leveraged to develop functional materials with tailored adhesion and surface properties. While specific research on the use of polymers derived from this particular diamine in coatings and adhesives is not widely reported, the general utility of aromatic polyamides in these areas suggests a potential application space.

Coordination Chemistry of 5 Chloro 3 Methoxybenzene 1,2 Diamine

Ligand Properties and Chelation Modes

The coordination behavior of 5-Chloro-3-methoxybenzene-1,2-diamine is fundamentally dictated by the spatial arrangement of its two amino groups and the electronic effects of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring.

Ortho-phenylenediamine and its derivatives are classic examples of bidentate ligands. nih.govwikipedia.org A bidentate ligand is a molecule or ion that has two donor atoms, each capable of forming a coordinate bond to the same central metal ion. nih.gov In the case of 1,2-diamines, the two nitrogen atoms of the amino groups act as the donor sites.

When a 1,2-diamine, such as this compound, coordinates to a metal ion, it forms a stable five-membered ring structure known as a chelate ring. nih.gov This chelation significantly enhances the stability of the resulting complex compared to analogous complexes formed with monodentate amine ligands, an observation known as the chelate effect. The formation of these stable chelate rings is a driving force in the coordination chemistry of o-phenylenediamines. nih.gov

The electronic properties of the this compound ligand are influenced by the presence of both a chloro (–Cl) and a methoxy (–OCH₃) group on the aromatic ring. These substituents modulate the electron density on the nitrogen donor atoms, which in turn affects the strength of the coordinate bonds formed with a metal center.

Methoxy Group (–OCH₃): The methoxy group is electron-donating through its resonance effect, which is generally stronger than its electron-withdrawing inductive effect. researchgate.net This leads to an increase in electron density on the aromatic ring, enhancing the basicity of the nitrogen atoms and potentially leading to stronger coordination to a metal center.

Steric effects also play a role. While the chloro and methoxy groups are not exceptionally bulky, their presence on the ligand backbone can influence the geometry of the resulting metal complex and may introduce subtle steric hindrances that affect the approach of substrates in catalytic applications. nih.gov

Synthesis of Coordination Complexes with Transition Metals

The synthesis of coordination complexes involving substituted o-phenylenediamines typically follows well-established procedures in inorganic synthesis. A common method involves the direct reaction of the diamine ligand with a transition metal salt in a suitable solvent. researchgate.netijcrcps.comresearchgate.net

For instance, a general synthetic route for a transition metal complex of this compound could involve dissolving the ligand in a solvent like ethanol (B145695) or methanol. To this solution, a solution of a transition metal salt, such as cobalt(II) chloride (CoCl₂), nickel(II) chloride (NiCl₂), or copper(II) chloride (CuCl₂), in the same solvent would be added. researchgate.netresearchgate.net The reaction mixture is often stirred and may be heated to facilitate the complex formation. researchgate.net The resulting solid complex can then be isolated by filtration, washed, and dried. ijcrcps.com The stoichiometry of the reactants can be varied to control the number of ligands coordinated to the metal center. rsc.org

Metal PrecursorLigandSolventGeneral ConditionsPotential Product
CoCl₂·6H₂OThis compoundEthanolStirring, Reflux[Co(C₇H₉ClN₂O)₂]Cl₂
NiCl₂·6H₂OThis compoundMethanolRoom Temperature Stirring[Ni(C₇H₉ClN₂O)₂]Cl₂
CuCl₂·2H₂OThis compoundEthanol/WaterStirring[Cu(C₇H₉ClN₂O)₂]Cl₂
Pd(OAc)₂This compoundAcetonitrileInert AtmospherePd(C₇H₉ClN₂O)₂₂

Structural Characterization of Metal-Diamine Complexes

For example, in a cadmium complex with o-phenylenediamine (B120857), the Cd-N bond lengths are observed to be in a narrow range, and the ligand coordinates in a chelating fashion, forming the characteristic five-membered ring. nih.gov The coordination geometry around the metal center in such complexes is often distorted from ideal geometries (e.g., octahedral or tetrahedral) due to the constraints of the chelating ligand. nih.govscirp.org

Other spectroscopic techniques are also crucial for characterization. Infrared (IR) spectroscopy can confirm the coordination of the amino groups to the metal center by observing shifts in the N-H stretching frequencies. researchgate.networldresearchersassociations.com UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field. researchgate.netijcrcps.com

Representative Structural Data for Metal Complexes with o-Phenylenediamine Ligands
ComplexMetal-Nitrogen Bond Length (Å)N-Metal-N Angle (°)Coordination GeometryReference
[Cd(opda)₄]²⁺~2.4~70.4Distorted Octahedral nih.gov
[CoCl₂(Ph₂P(C₆H₄OCH₃))₂]--Distorted Tetrahedral nih.gov
[VO(BOP)]--Square Pyramidal ijcrcps.com

*BOP = Schiff base from benzoin (B196080) and o-phenylenediamine. Data is illustrative of the types of parameters obtained from structural studies of related diamine complexes.

Catalytic Applications of Coordination Compounds Derived from this compound

Coordination complexes of transition metals with diamine ligands are widely explored for their catalytic activity in various organic transformations. digitellinc.com The electronic and steric properties of the ligand play a crucial role in determining the efficacy and selectivity of the catalyst. While specific catalytic applications for complexes of this compound are not extensively documented, the known reactivity of similar complexes suggests potential applications.

Complexes of transition metals like palladium, nickel, and rhodium with diamine ligands are known to be effective catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netacs.org For instance, palladium complexes of o-phenylenediamine derivatives have been used in Suzuki-Miyaura coupling reactions. researchgate.net

Nickel complexes with diamine ligands are also prominent in cross-coupling reactions, often providing a more cost-effective alternative to palladium. acs.org The electronic tuning of the diamine ligand by the chloro and methoxy substituents in this compound could potentially modulate the reactivity and selectivity of a nickel catalyst in such transformations.

Furthermore, iron complexes of o-phenylenediamine have been synthesized and studied for their potential in catalysis. rsc.orgdigitellinc.com Given the abundance and low cost of iron, the development of iron-based catalysts is an area of significant interest. The specific substitution pattern of this compound could impart unique properties to an iron complex, making it a candidate for various catalytic oxidations or reductions.

Potential Catalytic Applications for Complexes of Substituted o-Phenylenediamines
MetalLigand TypeReaction TypePotential Role of SubstituentsReference
Palladiumo-Phenylenediamine derivativeSuzuki-Miyaura CouplingTune catalyst activity and stability researchgate.netnih.govehu.es
NickelDiamineC-C and C-Heteroatom Cross-CouplingEnhance reactivity for challenging substrates researchgate.netacs.orgacs.org
RhodiumDiamidobenzeneRedox Catalysis, C-H activationModify redox potentials of the complex nih.gov
Coppero-Phenylenediamine derivativeCondensation/Cyclization ReactionsFacilitate multi-step cascade reactions acs.org

Supramolecular Assembly Applications

The formation of advanced supramolecular structures through the coordination of metal ions with organic ligands is a cornerstone of modern materials science and crystal engineering. The ligand this compound presents a unique combination of functional groups that suggests its potential utility in the construction of such assemblies. However, a review of available scientific literature indicates a notable absence of specific research focused on the coordination chemistry of this particular compound and its subsequent application in supramolecular assembly.

While direct experimental data for this compound is not presently available in published studies, the well-established principles of supramolecular chemistry allow for a theoretical consideration of its potential behavior. The assembly of coordination complexes into larger, ordered structures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.

The two adjacent amine groups of this compound are primary sites for coordination with metal centers. Upon complexation, the remaining N-H protons can act as hydrogen bond donors. The methoxy group and the chloro substituent can act as hydrogen bond acceptors. These interactions are fundamental in guiding the self-assembly of individual metal-ligand complexes into one-, two-, or three-dimensional networks.

Furthermore, the aromatic ring of the ligand is capable of participating in π-π stacking interactions. These interactions, which involve the face-to-face or edge-to-face arrangement of aromatic rings, are a significant driving force in the organization of molecules in the solid state. The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group on the benzene ring can influence the electronic distribution of the π-system, potentially modulating the strength and nature of these stacking interactions.

The chloro substituent also introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base. In the context of a coordination complex, this could involve interactions with solvent molecules, counter-ions, or functional groups on adjacent complexes, further directing the supramolecular architecture.

The interplay of these various non-covalent forces would be expected to result in diverse and potentially complex supramolecular frameworks. The specific outcome of any self-assembly process would be dependent on a number of factors, including the choice of metal ion, the coordination geometry, the solvent system, and the presence of counter-ions.

Theoretical and Computational Investigations of 5 Chloro 3 Methoxybenzene 1,2 Diamine and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the molecular and electronic properties of 5-Chloro-3-methoxybenzene-1,2-diamine. These computational methods offer insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. DFT calculations, particularly with hybrid functionals like B3LYP, are effective in determining molecular geometries, vibrational frequencies, and electronic characteristics.

Studies on related dimethoxybenzene derivatives have shown that DFT calculations can elucidate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For instance, in a study on dimethoxybenzene derivatives, the B3LYP functional with a def2-TZVP basis set was found to provide the lowest total energy, indicating a high level of accuracy, though at a greater computational cost than other methods. nih.gov The HOMO-LUMO energy gap for a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, was calculated to be 5.52174 eV, suggesting that the presence of certain functional groups can significantly influence reactivity. aps.org

The molecular electrostatic potential (MEP) is another crucial property derived from DFT calculations. It helps to visualize the charge distribution on the molecule and predict sites for electrophilic and nucleophilic attack. For example, investigations into dimethoxybenzene derivatives revealed that different isomers could be more electrophilic or nucleophilic based on their MEPs, which also indicated their potential as hydrogen bond donors or acceptors. nih.gov

Table 1: Comparison of DFT Functionals for Electronic Property Calculations of Dimethoxybenzene Derivatives This table is generated based on findings for related dimethoxybenzene compounds and illustrates the typical data obtained from such studies.

DFT FunctionalBasis SetRelative Computational TimeRelative Total EnergyKey Findings
PBE6-311G(d,p)Most time-efficientHigherProvides a baseline for electronic properties.
B3LYP6-311G(d,p)ModerateLowerA reliable choice for balancing accuracy and cost in calculating properties of medium-sized molecules. aps.org
PBE0Def2-TZVPHighLowOffers high accuracy for electronic properties.
B3LYPDef2-TZVPHigherLowestFound to be the most accurate for total energy calculations in a study of dimethoxybenzene derivatives, though computationally demanding. nih.gov
M06-2X6-311++G(d,p)ModerateVariesUsed for calculating structural and electronic properties, showing good agreement with experimental values for bond angles in related heterocyclic compounds. aps.org

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for analyzing the electronic structure of molecules. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for precise calculations of interaction energies and electronic properties.

For benzene (B151609) and its derivatives, ab initio calculations at the MP2/6-31G* level have been used to sample the potential energy surface for dimer interactions. nih.gov Such studies are crucial for understanding intermolecular forces, which govern the physical properties of the material in condensed phases. The adsorption of a benzene molecule on carbon nanotubes, an example of noncovalent functionalization, has been investigated using ab initio methods, revealing weak π-stacking interactions with a binding energy of about 0.2 eV. aps.org These methods can also be applied to systems like this compound to accurately model its interactions with other molecules or surfaces. For instance, accurate intermolecular potential energy for the benzene-water system has been calculated at the MP2/aug-cc-pVTZ level, with results comparable to the "gold standard" CCSD(T) method at the complete basis set limit. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving substituted diamines. Through the calculation of transition states and reaction energy profiles, it is possible to understand the pathways of complex organic reactions.

For example, rhodium-catalyzed reactions are often used in the synthesis of vicinal diamines. researchgate.netrsc.org Computational studies, often employing DFT, can map out the reaction coordinates for such processes. These studies can help in understanding the diastereoselectivity of a reaction by comparing the activation energies of different pathways leading to various stereoisomers. researchgate.net While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the methodologies applied to the synthesis of other substituted diamines are directly applicable. Such studies would involve locating the transition state structures for key steps, such as C-N bond formation or subsequent functional group manipulations, and calculating the associated energy barriers.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity. This is typically achieved through the development of a mathematical model that relates molecular descriptors to an observed reactivity parameter.

For substituted aromatic diamines, QSRR can be used to predict their reactivity in polymerization reactions. mdpi.com A study on substituted aromatic diamines used ¹H-NMR chemical shifts of the amine protons to correlate with the basicity (pKa) of the diamine, which in turn defines its reactivity in polycondensation processes. mdpi.com The resulting linear equation, pKa = 13.1512 − 1.67039 × δ (ppm), demonstrated a satisfactory predictive capacity for the reactivity of these monomers. mdpi.com Another QSRR study on phosphoramidic acid derivatives utilized multiple linear regression (MLR) and partial least square (PLS) techniques to establish a relationship between molecular descriptors and the retention factor in chromatography. researchgate.net These approaches could be applied to a series of derivatives of this compound to predict their reactivity based on variations in their substituent patterns.

Table 2: Example of a QSRR Model for Predicting Diamine Reactivity This table illustrates the type of data and correlation that can be obtained from a QSRR study on substituted aromatic diamines.

Aromatic Diamine DerivativeChemical Shift of NH₂ (δ, ppm)Experimental pKaPredicted pKa (from model)
Diamine A5.104.674.66
Diamine B4.954.924.91
Diamine C5.254.424.41
Diamine D4.805.175.16
Data is hypothetical and for illustrative purposes based on the methodology described in the literature. mdpi.com

Conformation Analysis and Conformational Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure, or conformation. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for interconversion between them.

For flexible molecules like this compound, which has rotatable amine and methoxy (B1213986) groups, multiple low-energy conformations may exist. Computational methods can be used to explore the conformational landscape and identify the most stable conformers. Studies on similar substituted benzenes, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, have shown that the orientation of methoxy groups with respect to the benzene ring can vary significantly between different isomers and even within the same molecule in a crystalline state. mdpi.com In some cases, methoxy groups may lie in the plane of the ring, while in others they are nearly perpendicular to it. mdpi.com This conformational flexibility can have a profound impact on the molecule's ability to interact with biological targets or to pack in a crystal lattice. A thorough conformational analysis of this compound would involve systematic rotation of the flexible dihedral angles and calculation of the potential energy at each point to generate a comprehensive conformational energy map.

Advanced Derivatization Strategies for 5 Chloro 3 Methoxybenzene 1,2 Diamine

Selective Functionalization at Amine Centers

The differential reactivity of the two amine groups in 5-Chloro-3-methoxybenzene-1,2-diamine, influenced by the electronic effects of the chloro and methoxy (B1213986) substituents, allows for selective functionalization. One amine group is positioned ortho to the electron-withdrawing chloro group, while the other is ortho to the electron-donating methoxy group, creating a nuanced reactivity profile.

One common approach to achieve selective N-functionalization is through the controlled reaction with electrophiles. For instance, mono-N-alkylation can often be achieved by carefully controlling the stoichiometry of the alkylating agent and the reaction conditions. The amine group less sterically hindered and with higher nucleophilicity is expected to react preferentially. In the case of this compound, the amine group at the 2-position is flanked by the methoxy group, which may offer some steric hindrance but also increases its nucleophilicity through an electron-donating mesomeric effect. Conversely, the amine at the 1-position is adjacent to the chloro group, which reduces its basicity and nucleophilicity.

Another powerful strategy for selective functionalization is the formation of heterocyclic systems. The reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a well-established method for the synthesis of benzimidazoles. mdpi.comnih.gov By using a substituted aldehyde or carboxylic acid, a specific substituent can be introduced at the 2-position of the resulting benzimidazole (B57391) ring system, which is formed via cyclization involving both amine groups.

Furthermore, N-alkylation reactions of o-phenylenediamines with substituted benzyl (B1604629) alcohols have been reported, offering another route to selectively introduce substituents onto the nitrogen atoms. researchgate.net These reactions often proceed via a "hydrogen borrowing" methodology, catalyzed by transition metals. researchgate.net

Reaction Type Reagents Potential Product Selectivity Principle
Mono-N-Alkylation1 equivalent of Alkyl HalideMono-N-alkylated diamineElectronic and steric differentiation of amine groups
Benzimidazole FormationAldehyde or Carboxylic Acid2-Substituted benzimidazoleCyclization involving both amine groups
N-Alkylation with AlcoholsSubstituted Benzyl Alcohol, CatalystN-alkylated diamineCatalytic cycle favoring specific N-functionalization

This table presents potential reaction pathways for the selective functionalization of the amine centers in this compound based on established methodologies for related compounds.

Regioselective Functionalization of the Aromatic Nucleus

The regioselective functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents: the two amino groups, the chloro group, and the methoxy group. The amino and methoxy groups are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. The interplay of these effects determines the position of electrophilic aromatic substitution.

Given the strong activating and directing influence of the amino groups, electrophilic substitution is most likely to occur at the positions ortho and para to them. In this molecule, the 4- and 6-positions are available for substitution. The 4-position is para to the 1-amino group and ortho to the methoxy group, while the 6-position is ortho to the 2-amino group and para to the chloro group. The combined activating effect of the amino and methoxy groups would likely favor substitution at the 4-position.

Recent advances in C-H activation provide powerful tools for the regioselective functionalization of anilines and their derivatives. researchgate.net Transition metal-catalyzed C-H functionalization can be directed by one of the amine groups, potentially allowing for the introduction of a variety of functional groups at a specific position on the aromatic ring. For instance, directed C-H amidation or arylation has been demonstrated on aniline (B41778) derivatives. researchgate.net

The choice of the directing group and the catalytic system is crucial for achieving the desired regioselectivity. For this compound, one of the amino groups could potentially act as an endogenous directing group, or it could be transiently modified to install a more effective directing group to guide the functionalization to a specific C-H bond.

Position Directing Groups Predicted Reactivity Potential Reactions
4-positionpara to -NH2 (at C1), ortho to -OCH3Highly activatedElectrophilic Aromatic Substitution (e.g., halogenation, nitration)
6-positionortho to -NH2 (at C2), para to -ClActivatedElectrophilic Aromatic Substitution

This table outlines the predicted regioselectivity for the functionalization of the aromatic nucleus of this compound based on the directing effects of the existing substituents.

Strategies for Chiral Derivatization

The synthesis of chiral derivatives of this compound can be approached through two main strategies: the resolution of a racemic mixture of a chiral derivative or by asymmetric synthesis to directly form an enantiomerically enriched product.

If a chiral center is introduced into the molecule, for example, by reaction with a chiral reagent at one of the amine groups, a pair of diastereomers can be formed. These diastereomers, having different physical properties, can then be separated by conventional methods such as chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure derivative of the diamine. The use of chiral acids to form diastereomeric salts with racemic amines is a classic resolution technique. libretexts.org

Asymmetric synthesis offers a more direct route to chiral derivatives. One potential strategy is the asymmetric lithiation of a protected form of the diamine, followed by reaction with an electrophile. The use of a chiral ligand, such as sparteine, can induce enantioselectivity in the deprotonation step, leading to the formation of a chiral product. This method has been successfully applied to the synthesis of chiral 1,2-diamines. nih.gov

Another approach involves the use of a chiral catalyst in a reaction that creates a stereocenter. For example, the asymmetric hydrogenation or transfer hydrogenation of an imine formed from one of the amine groups of this compound could generate a chiral amine with high enantiomeric excess. Chiral manganese catalysts have shown promise in the asymmetric transfer hydrogenation of imines.

Strategy Description Key Methodologies
Resolution Separation of a racemic mixture of a chiral derivative.Formation of diastereomeric salts with a chiral resolving agent; Chromatographic separation of diastereomers.
Asymmetric Synthesis Direct formation of an enantiomerically enriched product.Asymmetric lithiation-substitution using a chiral ligand; Chiral catalyst-mediated asymmetric hydrogenation of an imine derivative.

This table summarizes the main strategies for obtaining chiral derivatives of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-3-methoxybenzene-1,2-diamine, and how can reaction efficiency be monitored?

Methodological Answer: A common approach involves the reduction of nitro precursors. For example, nitro-substituted intermediates can be reduced using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C for 5–7 hours), followed by alkaline workup and ethyl acetate extraction . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through solvent removal under reduced pressure. Adapting this method for 5-Chloro-3-methoxy derivatives would require careful optimization of substituent positions to avoid over-reduction or side reactions.

Q. How should researchers safely handle and store this compound?

Methodological Answer: This compound should be stored in airtight, refrigerated containers to prevent degradation. Handling must occur in a chemical fume hood with personal protective equipment (PPE), including lab coats, chemical-resistant gloves, and safety goggles. Post-handling hygiene, such as thorough washing and decontamination of clothing, is critical . While specific data for this compound is limited, analogous diamines (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) suggest similar stability and reactivity profiles .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and amine functionality.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation (e.g., monoisotopic mass ~192.022 Da, as seen in related diamines ).
  • Infrared (IR) Spectroscopy: Identification of N-H and C-Cl stretches.
    For purity assessment, elemental analysis (C, H, N) and melting point determination are recommended .

Advanced Research Questions

Q. How can solute-solvent interactions be optimized for this compound in synthetic workflows?

Methodological Answer: Binary solvent systems (e.g., ethanol-water mixtures) are often used to balance solubility and reaction kinetics. Studies on 4-methylbenzene-1,3-diamine suggest that polar aprotic solvents enhance solubility, while protic solvents stabilize intermediates . Computational tools like COSMO-RS can predict solvation free energies, guiding solvent selection. Experimental validation via UV-Vis spectroscopy or conductivity measurements is advised.

Q. What crystallographic strategies are effective for resolving structural ambiguities in diamine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (e.g., SHELXL for refinement) is the gold standard. For unstable or poorly crystalline samples, synchrotron radiation or cryocooling may improve data quality . In cases of twinning or disorder, high-resolution data (≤1.0 Å) and Hirshfeld surface analysis can resolve ambiguities.

Q. How can researchers address contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., temperature, catalyst loading). Systematic Design of Experiments (DoE) can identify critical parameters. For example, SnCl₂ reduction efficiency may depend on nitro precursor purity or solvent moisture content . Advanced chromatographic techniques (HPLC-MS) and kinetic studies can elucidate byproduct formation pathways.

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer: Diamine derivatives are precursors for Schiff bases and metal complexes with bioactivity. For instance, ferrocenyl-methyl diamine complexes exhibit antiparasitic properties , while quinoline-diamine hybrids show ion channel modulation . Computational docking (e.g., Molinspiration bioactivity scores) can prioritize targets like kinase or protease inhibition.

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